

Technical Guide: 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-5-methylbenzo[e]
[1,2,4]triazin-3-amine

Cat. No.: B1292728

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information on 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases and scientific literature, this guide also includes general characteristics and synthetic approaches based on structurally related benzotriazine derivatives.

Core Compound Information

Basic identifying information for 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine has been compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	867330-26-5	[4]
IUPAC Name	7-Bromo-5-methylbenzo[e][1] [2][3]triazin-3-amine	[4]
Chemical Formula	C ₈ H ₇ BrN ₄	[4]
Molecular Weight	239.076 g/mol	[2]
Synonyms	1,2,4-Benzotriazin-3-amine, 7-bromo-5-methyl-; 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine	[4]

Physical Properties

Specific, experimentally determined physical properties such as melting point, boiling point, solubility, and pKa for 7-Bromo-5-methylbenzo[e][[1](#)][[2](#)][[3](#)]triazin-3-amine are not readily available in the surveyed literature. However, based on the structure—a heterocyclic aromatic amine containing a bromine atom—the following general properties can be anticipated:

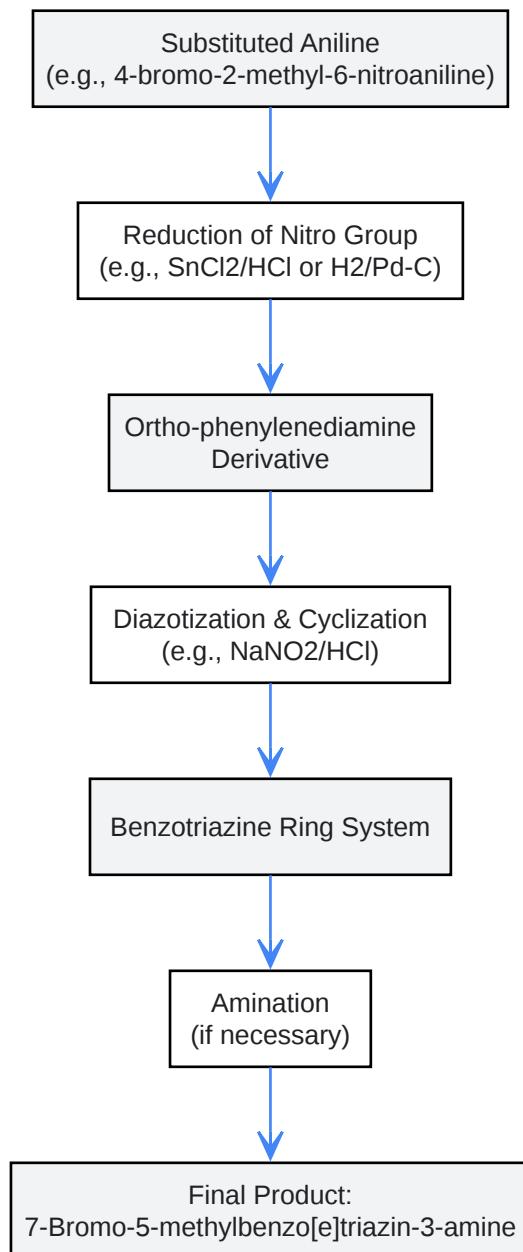
- Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown.
- Melting Point: Expected to have a relatively high melting point, typical for aromatic compounds with polar functional groups capable of hydrogen bonding and strong intermolecular interactions.
- Boiling Point: A high boiling point is expected due to its molecular weight and polarity. Decomposition at higher temperatures is possible.
- Solubility: Solubility is likely to be low in water but higher in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The amine group may allow for salt formation, which would increase aqueous solubility under acidic conditions.
- pKa: The presence of the amine group suggests the compound is basic. The exact pKa would be influenced by the electron-withdrawing effects of the benzotriazine ring system and

the bromine atom.

Experimental Protocols: A Generalized Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine has not been found, a plausible synthetic route can be inferred from general methods for the preparation of substituted benzotriazines. A common approach involves the cyclization of an appropriately substituted o-aminophenyl precursor.

A potential synthetic pathway could start from a substituted aniline, followed by diazotization and cyclization to form the benzotriazine ring, and subsequent amination.


Example of a Generalized Synthetic Protocol for a Substituted Benzotriazine:

- Starting Material: A suitably substituted aniline, such as 4-bromo-2-methyl-6-nitroaniline.
- Reduction: The nitro group is reduced to an amine to give a diamine precursor. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
- Diazotization and Cyclization: The resulting ortho-phenylenediamine derivative is then diazotized using a reagent like sodium nitrite in an acidic medium. The resulting diazonium salt can then undergo intramolecular cyclization to form the benzotriazine ring system.
- Amination: If the 3-position is not already an amine, a subsequent amination step would be necessary. This could involve displacement of a suitable leaving group (e.g., a chloro or methoxy group) at the 3-position with ammonia or an ammonia equivalent.

Note: This is a generalized protocol, and the specific reagents, reaction conditions (temperature, solvent, reaction time), and purification methods would need to be optimized for the synthesis of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine.

Mandatory Visualization: Synthetic Workflow

Below is a generalized workflow for the synthesis of a bromo-substituted benzotriazine amine, illustrating a potential logical relationship between the steps.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for a bromo-substituted benzotriazine amine.

Biological Activity and Signaling Pathways

There is no information available in the searched scientific literature or databases regarding the biological activity or associated signaling pathways of 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine. The benzotriazine core is present in some compounds with reported biological

activities, but no specific data for this particular molecule could be retrieved. Therefore, a diagram for any signaling pathways cannot be provided.

Conclusion

7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine is a defined chemical entity with a known structure. However, there is a notable lack of publicly available data concerning its specific physical properties, detailed experimental protocols for its synthesis and analysis, and its biological profile. The information provided in this guide is based on the available chemical identifiers and general principles of organic chemistry applied to structurally related compounds. Further experimental investigation is required to fully characterize this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2,4-BENZOTRIAZIN-3-AMINE, 7-BROMO- Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsr.com [chemsrc.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pschemicals.com [pschemicals.com]
- To cite this document: BenchChem. [Technical Guide: 7-Bromo-5-methylbenzo[e][1][2][3]triazin-3-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292728#7-bromo-5-methylbenzo-e-triazin-3-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com